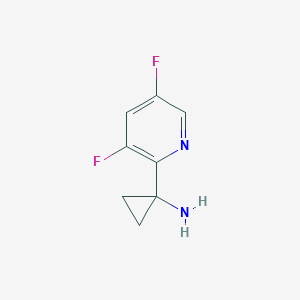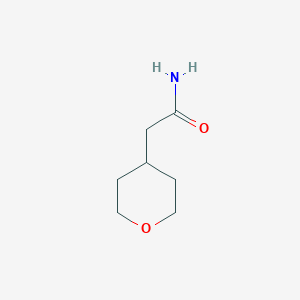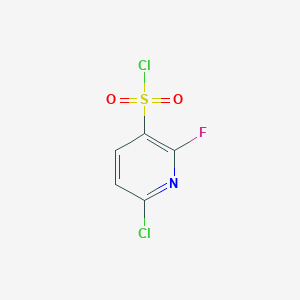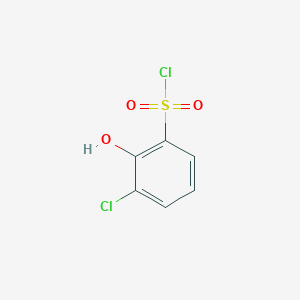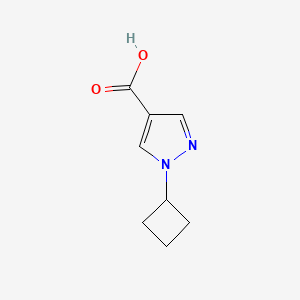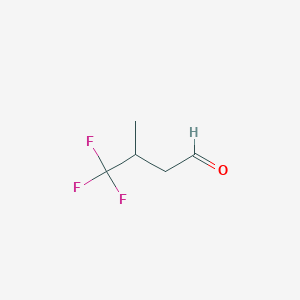
4,4,4-trifluoro-3-metilbutanal
Descripción general
Descripción
3-(Trifluoromethyl)butyraldehyde is an organic compound with the molecular formula C5H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the third carbon of a butyraldehyde chain. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes due to its unique reactivity.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)butyraldehyde is used in a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)butyraldehyde can be synthesized through several methods. One common approach involves the radical trifluoromethylation of butyraldehyde. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The reaction is often catalyzed by photoredox catalysts, which facilitate the formation of the trifluoromethyl radical and its subsequent addition to the butyraldehyde molecule .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)butyraldehyde may involve the hydroformylation of trifluoromethyl-substituted alkenes. This method uses rhodium or cobalt catalysts to add a formyl group to the alkene, resulting in the formation of the aldehyde . The process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)butanoic acid.
Reduction: 3-(Trifluoromethyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)butyraldehyde in chemical reactions involves the reactivity of the trifluoromethyl group and the aldehyde functional group. The trifluoromethyl group is highly electronegative, which influences the reactivity of the adjacent carbon atoms. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The trifluoromethyl group can also participate in radical reactions, forming stable intermediates that facilitate various transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group attached to a benzaldehyde ring.
3-(Trifluoromethyl)propionaldehyde: Contains a trifluoromethyl group attached to a propionaldehyde chain.
3-(Trifluoromethyl)acrylic acid: Contains a trifluoromethyl group attached to an acrylic acid chain.
Uniqueness
3-(Trifluoromethyl)butyraldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of a trifluoromethyl group.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIVWGPYKWZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
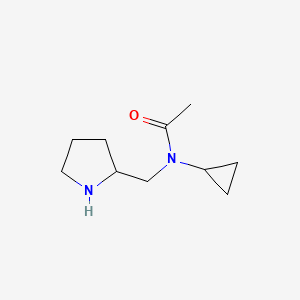
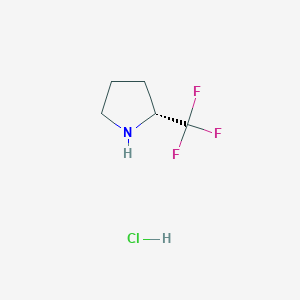
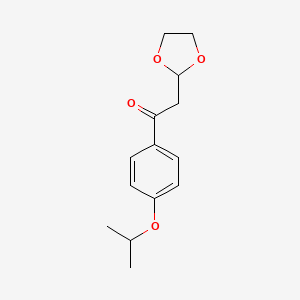
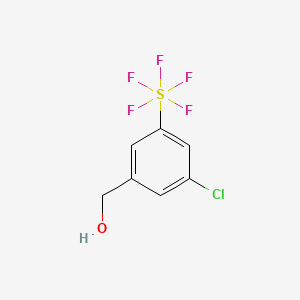

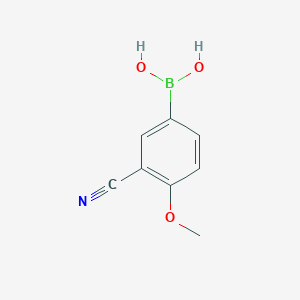
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
